Welcome to the BenchChem Online Store!
molecular formula C13H8F2N2O B8348885 3-Amino-4-(2,5-difluorophenoxy)benzonitrile

3-Amino-4-(2,5-difluorophenoxy)benzonitrile

Cat. No. B8348885
M. Wt: 246.21 g/mol
InChI Key: STMLNQAPQOFJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08669247B2

Procedure details

A mixture of Tin (II) chloride dihydrate (18.238 g, 81.00 mmol) in EtOH (65.00 mL) and HCl (12 M, 10.00 mL) was stirred at 70° C. until the solution became clear. Compound 21 (5.60 g, 20.28 mmol) was then added over 10 min. The solution was kept slightly refluxing during addition. The reaction was monitored with TCL (25% EtOAc in hexanes, Rf=0.65). The reaction was complete after refluxing for 1.5 hrs, as indicated by the absence of the starting material (TLC). Water (80 mL) was added and the resulting solution was allowed to cool to room temperature. The desired product was precipitated out as a white solid during cooling. The mixture was further cooled and stirred for 30 min at 15° C. The resulting precipitation was collected via filtration under vacuum, washed with water, and dried under vacuum to yield compound 22 as a white solid (3.60 g, 99.0% HPLC purity, 63% yield). 1H NMR (500 MHz, DMSO-d6): δ 7.44 (m, 1H), 7.09 (m, 2H), 7.04 (m, 1H), 6.92 (dd, J1=2 Hz, J2=8 Hz, 1H), 6.78 (d, J=8 Hz, 1H), 5.65 (s, 2H).
Quantity
18.238 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Compound 21
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[F:6][C:7]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][C:8]=1[O:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][C:11]=1[N+:18]([O-])=O.CCOC(C)=O.O>CCO.Cl>[NH2:18][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:10]=1[O:9][C:8]1[CH:21]=[C:22]([F:25])[CH:23]=[CH:24][C:7]=1[F:6])[C:14]#[N:15] |f:0.1.2|

Inputs

Step One
Name
Quantity
18.238 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
65 mL
Type
solvent
Smiles
CCO
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Compound 21
Quantity
5.6 g
Type
reactant
Smiles
FC1=C(OC2=C(C=C(C#N)C=C2)[N+](=O)[O-])C=C(C=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
O
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. until the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was kept slightly refluxing during addition
TEMPERATURE
Type
TEMPERATURE
Details
after refluxing for 1.5 hrs
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The desired product was precipitated out as a white solid
TEMPERATURE
Type
TEMPERATURE
Details
during cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further cooled
STIRRING
Type
STIRRING
Details
stirred for 30 min at 15° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting precipitation
FILTRATION
Type
FILTRATION
Details
was collected via filtration under vacuum
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C#N)C=CC1OC1=C(C=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.